4-hydroxy-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}quinoline-3-carboxamide
Description
Properties
Molecular Formula |
C20H17N5O3 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-[3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl]-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C20H17N5O3/c1-28-11-17-23-19(25-24-17)12-5-4-6-13(9-12)22-20(27)15-10-21-16-8-3-2-7-14(16)18(15)26/h2-10H,11H2,1H3,(H,21,26)(H,22,27)(H,23,24,25) |
InChI Key |
QOFMJAJVCUJOJE-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC(=NN1)C2=CC(=CC=C2)NC(=O)C3=CNC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Starting material : 5-Chloroisatin undergoes condensation with 1-(4-methoxyphenyl)ethan-1-one in refluxing acetic acid (120°C, 8 h).
-
Acid hydrolysis : The resultant quinoline-4-carboxylic acid intermediate is treated with HCl (6 M, 90°C, 2 h) to introduce the 4-hydroxy group.
-
Decarboxylation : Controlled heating (150°C, vacuum) removes the 4-carboxyl group while retaining the 3-carboxylic acid functionality.
Critical parameters :
-
Solvent polarity (acetic acid > ethanol) improves cyclization efficiency.
-
Substituent effects: Electron-withdrawing groups at position 6 (e.g., Cl) stabilize the quinoline ring during hydrolysis.
Triazole Moiety Preparation: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The 5-(methoxymethyl)-1H-1,2,4-triazole segment is synthesized via a regioselective CuAAC reaction:
Stepwise Synthesis
-
Propargylation : Methoxymethyl propargyl ether (HC≡C-CH2-O-CH3) is prepared by reacting propargyl bromide with sodium methoxide in THF (0°C, 2 h).
-
Azide preparation : 3-Azidophenylamine is generated from 3-nitroaniline via Staudinger reduction (PPh3, THF, 24 h).
-
Cycloaddition : Copper(I) iodide (10 mol%) catalyzes the reaction between methoxymethyl propargyl ether and 3-azidophenylamine in DMSO at 70°C (yield: 82–89%).
Table 1 : Optimization of Triazole Synthesis Conditions
Amide Coupling: Carbodiimide-Mediated Activation
The quinoline-3-carboxylic acid is coupled to the triazole-containing aniline via EDC/HOBt chemistry:
Protocol from Quinoline-4-Carboxamide Studies
-
Activation : 4-Hydroxyquinoline-3-carboxylic acid (1 eq) is treated with EDC (1.5 eq) and HOBt (1.5 eq) in DMF (0°C, 30 min).
-
Coupling : 3-[5-(Methoxymethyl)-1H-1,2,4-triazol-3-yl]aniline (1.2 eq) is added, followed by DIEA (2 eq). The reaction proceeds at 25°C for 18 h.
-
Workup : Precipitation with ice-water followed by column chromatography (SiO2, CH2Cl2:MeOH 9:1) yields the final product (63–72% purity >95% by HPLC).
Key observations :
-
Excess amine (1.2 eq) mitigates dimerization side reactions.
-
Polar aprotic solvents (DMF > THF) enhance coupling efficiency by stabilizing the active ester intermediate.
Alternative Pathways: Metal-Free Organocatalytic Approaches
Recent advances in triazole-quinoline hybrids demonstrate viable metal-free routes:
Organocatalyzed Cyclization
-
β-Keto amide intermediate : Condensation of methyl 3-aminobenzoate with diketene in EtOAc (reflux, 4 h).
-
Triazole formation : Reaction with o-azidobenzaldehyde using DBU (10 mol%) in DMSO at 70°C (2 h, yield 76%).
Advantages :
-
Avoids copper contamination critical for pharmaceutical applications.
-
Scalability demonstrated at 50 mmol without yield reduction.
Purification and Characterization
Final product quality is ensured through multi-stage purification:
Chromatographic Methods
Spectroscopic Validation
Yield Optimization Strategies
Comparative analysis of synthetic routes reveals critical efficiency factors:
Table 2 : Yield Comparison Across Methodologies
| Method | Key Step | Overall Yield (%) | Purity (%) |
|---|---|---|---|
| Pfitzinger + EDC/HOBt | Amide coupling | 58 | 95 |
| Organocatalytic | DBU-mediated cyclization | 72 | 98 |
| CuAAC + Carbodiimide | Two-step coupling | 65 | 97 |
Challenges and Troubleshooting
-
Triazole regioselectivity : Copper catalysts favor 1,4-disubstituted triazoles, while ruthenium systems yield 1,5-isomers. The target compound requires strict 1,4-selectivity, necessitating CuI catalysis.
-
Amide racemization : Coupling at >0°C causes partial epimerization; maintaining 0–5°C during activation minimizes this.
-
Methoxymethyl stability : The OCH2O group is prone to acid-catalyzed hydrolysis; neutral pH conditions are critical during workup.
Scalability and Industrial Relevance
Pilot-scale batches (500 g) demonstrate:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
4-hydroxy-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}quinoline-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-hydroxy-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}quinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analog: Quinoline-3-Carboxamide Derivatives
Bromophenyl- and Trifluoromethylphenyl-Substituted Derivatives
- Examples: N-(2-Bromophenyl)-4-hydroxyquinoline-3-carboxamide 4-Hydroxy-N-[3-(trifluoromethyl)phenyl]quinoline-3-carboxamide
- Key Data :
- Yields : 56–75% (higher than many pyrazole-based analogs) .
- Melting Points : 240–327°C, indicating high crystallinity and thermal stability due to strong hydrogen bonding and aromatic stacking .
- Lipophilicity : Trifluoromethyl groups increase hydrophobicity (logP ~3.5–4.0), whereas methoxymethyl in the target compound may reduce logP (~2.5–3.0), enhancing aqueous solubility .
Triazine-Linked Quinoline Carboxamides
- Example: N-(3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl)-2-chloro-substituted quinoline-3-carboxamides .
- Comparison :
- Biological Activity : Triazine-linked compounds exhibit moderate to excellent antimicrobial activity (MIC: 2–32 µg/mL), suggesting the target compound’s triazole moiety may confer similar bioactivity.
- Synthetic Routes : Click chemistry or oxidative cyclization (e.g., nitrobenzene reflux) is used for triazine/triazole formation, differing from the target compound’s likely carbodiimide-mediated coupling .
Triazole-Containing Analogs
Pyrazole-Triazole Carboxamides
- Examples: 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamides (3a–3p) .
- Key Data: Yields: 62–71% (comparable to quinoline derivatives). Melting Points: 123–183°C, lower than quinoline analogs due to reduced aromaticity. Spectroscopy: Distinct $ ^1H $-NMR signals for pyrazole protons (δ 7.4–8.1 ppm) and triazole CN groups (IR ~2230 cm$ ^{-1} $) .
Triazole-Linked Indazole/Quinoline Hybrids
- Example : N-{3-[5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]phenyl}-1H-indazole-3-carboxamide .
- Comparison: Molecular Weight: 348.4 g/mol (indazole hybrid) vs. ~400 g/mol (estimated for the target compound). Functional Groups: Methoxymethyl triazole is conserved, but indazole replaces quinoline, altering π-π interactions and binding affinity .
Biological Activity
The compound 4-hydroxy-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}quinoline-3-carboxamide is a novel derivative that combines the quinoline and triazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structure of 4-hydroxy-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}quinoline-3-carboxamide can be represented as follows:
This compound features a quinoline backbone substituted with a triazole group, which enhances its biological activity. The methoxymethyl group contributes to its lipophilicity, potentially improving cellular uptake.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoline derivatives. The compound has shown promising results against various cancer cell lines:
- MDA-MB-231 (breast cancer) : Exhibited significant antiproliferative effects with an IC50 value ranging from 0.5 to 2.0 µM.
- HeLa (cervical cancer) : Demonstrated a notable decrease in cell viability with IC50 values around 1.5 µM.
- A2780 (ovarian cancer) : Showed effective cytotoxicity with an IC50 value of approximately 1.8 µM.
These findings suggest that the incorporation of the triazole moiety may enhance the compound's ability to inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.
The proposed mechanisms of action for 4-hydroxy-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}quinoline-3-carboxamide include:
- Inhibition of Topoisomerases : Similar quinoline derivatives have been shown to inhibit topoisomerase I and II, enzymes crucial for DNA replication and repair.
- Induction of Apoptosis : The compound may activate apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
- Cell Cycle Arrest : It can interfere with cell cycle progression, particularly at the G2/M phase, leading to increased cell death in malignant cells.
Antimicrobial Activity
Quinoline derivatives are also recognized for their antimicrobial properties. Preliminary tests indicate that this compound exhibits:
- Antibacterial Activity : Effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Antifungal Activity : Inhibitory effects against Candida albicans were observed, suggesting potential applications in treating fungal infections.
Table 1: Biological Activity Data of 4-hydroxy-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}quinoline-3-carboxamide
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 0.5 - 2.0 | Apoptosis induction |
| HeLa | 1.5 | Topoisomerase inhibition |
| A2780 | 1.8 | Cell cycle arrest |
| Staphylococcus aureus | <10 | Cell wall synthesis inhibition |
| Escherichia coli | <10 | Disruption of membrane integrity |
| Candida albicans | <10 | Ergosterol biosynthesis inhibition |
Case Study 1: Anticancer Efficacy in Mice Models
In a recent in vivo study using mice models implanted with MDA-MB-231 cells, treatment with the compound resulted in a significant reduction in tumor size compared to control groups. The study reported:
- Tumor size reduction by approximately 60% after four weeks of treatment.
- Minimal side effects observed, indicating a favorable safety profile.
Case Study 2: Antimicrobial Testing
In vitro antimicrobial assays demonstrated that the compound effectively inhibited the growth of both bacterial and fungal strains at concentrations lower than traditional antibiotics, suggesting its potential as a new antimicrobial agent.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
